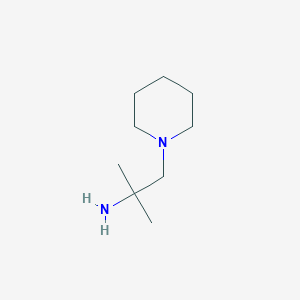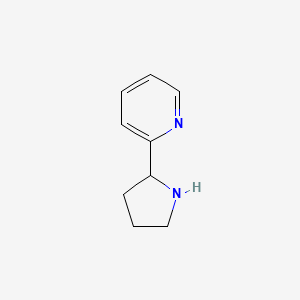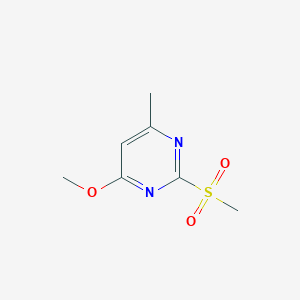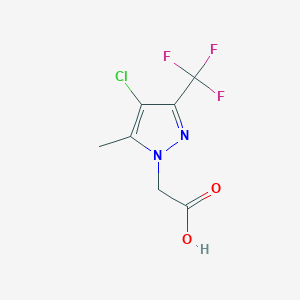
(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid
Vue d'ensemble
Description
(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid, or CMTP, is an organic compound used in a variety of scientific research applications. It is a member of the pyrazole family of heterocyclic compounds, and is an important building block for the synthesis of other compounds. CMTP is known for its strong acidity, which makes it useful in a range of applications, including organic synthesis, catalysis, and pharmaceutical research.
Applications De Recherche Scientifique
Synthesis and Characterization
- Research on pyrazole derivatives, including compounds structurally related to (4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid, highlights their synthesis and detailed characterization. For instance, Channar et al. (2019) discussed the synthesis, conformational studies, and NBO analysis of a pyrazole derivative, emphasizing its crystal structure and electronic properties (Channar, Saeed, Erben, Larik, Riaz, Flörke, Arshad, 2019). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds.
Fluorescent Properties
- The fluorescent properties of pyrazoline derivatives have been investigated, with a focus on their potential in creating fluorescent materials. Hasan, Abbas, and Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, revealing their fluorescence in the blue region of the visible spectrum upon ultraviolet irradiation. This research suggests applications in optical materials and sensors (Hasan, Abbas, Akhtar, 2011).
Biological Applications
- Some studies explore the biological applications of pyrazole derivatives. For example, Pellei et al. (2023) investigated novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, targeting Thioredoxin Reductase (TrxR) for chemotherapeutic applications, particularly in small-cell lung carcinoma (SCLC) management. This highlights the potential of such compounds in developing new cancer therapies (Pellei, Santini, Bagnarelli, Caviglia, Sgarbossa, De Franco, Zancato, Marzano, Gandin, 2023).
Corrosion Inhibition
- Lgaz et al. (2020) demonstrated the use of pyrazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution, underscoring the practical applications of these compounds in industrial maintenance and protection against corrosion. This study highlights the compounds' effectiveness in protecting metal surfaces, which is essential for prolonging the lifespan of industrial machinery and infrastructure (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, Chung, 2020).
Propriétés
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c1-3-5(8)6(7(9,10)11)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZQUREHISXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365436 | |
| Record name | [4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-5-methyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid | |
CAS RN |
378758-70-4 | |
| Record name | [4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 378758-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

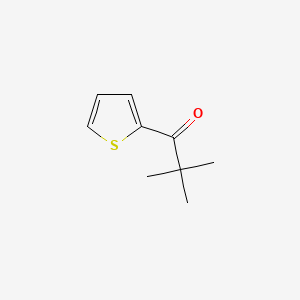
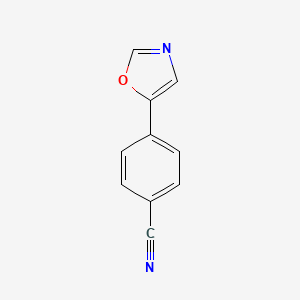

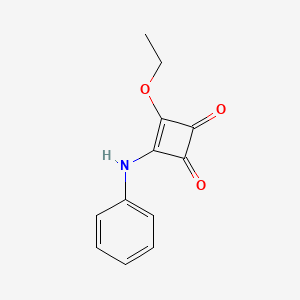



![3-Chloro-6-fluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1586433.png)

